molecular formula C15H12N2O2S B2990463 3-(Benzenesulfonyl)quinolin-2-amine CAS No. 861386-01-8

3-(Benzenesulfonyl)quinolin-2-amine

Cat. No.: B2990463
CAS No.: 861386-01-8
M. Wt: 284.33
InChI Key: NDRCNBOULJLYJP-UHFFFAOYSA-N
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Description

“3-(Phenylsulfonyl)-2-quinolinamine” suggests a quinoline structure (a type of aromatic heterocyclic compound) with a phenylsulfonyl group attached at the 3rd position and an amine group at the 2nd position. Quinolines are often used in the synthesis of pharmaceuticals and other complex organic compounds. The phenylsulfonyl group is a common functional group in organic chemistry, known for its ability to act as a protecting group and its use in various chemical reactions .


Molecular Structure Analysis

The molecular structure would be based on the quinoline backbone, which is a fused ring structure combining a benzene ring and a pyridine ring. The phenylsulfonyl group would be attached at one of the carbon atoms of the quinoline structure, and the amine group at another .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenylsulfonyl and amine groups. The phenylsulfonyl group can participate in various reactions such as sulfonylation and desulfonylation reactions . The amine group, being a common functional group in organic chemistry, is known to participate in a wide range of reactions, including alkylation, acylation, and many others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the phenylsulfonyl and amine groups. These groups could influence properties such as polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Biological Activity

A novel method for synthesizing 3-arylsulfonylquinoline derivatives through tert-butyl hydroperoxide mediated cycloaddition offers a straightforward route to form a C-S bond and quinoline ring in one step, highlighting their pharmaceutical relevance (Zhang et al., 2016). Additionally, 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides have been identified as potent anticancer agents inhibiting histone deacetylase, with remarkable enzymatic and cellular activity (Lee et al., 2016).

Anticancer Properties

New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have been synthesized and shown to possess high cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents (Jaskulska et al., 2022). This work underlines the broad spectrum of quinolinones as synthetic antibiotics and their evolving role in cancer treatment.

Chemical Synthesis and Material Science

The one-pot synthesis of 3-(Phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinones through a Cu-catalyzed aza-Michael addition/cyclization reaction demonstrates the compound's versatility in creating sulfonyl-substituted quinolinones, useful for further chemical modifications (Kang et al., 2016). Another study focused on the synthesis, crystal structure, and properties of quinoline-based derivatives, showcasing their potential in nonlinear optical research and their importance in developing new materials (Khalid et al., 2019).

Coordination Polymers and Photophysical Applications

Research into coordination polymers based on quinoline derivatives explores their structural diversity and properties, which are significant for applications in material science and engineering (Feng et al., 2015). These findings contribute to the understanding of metal-organic frameworks and their functionalities.

Future Directions

The study of quinoline derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis, characterization, and potential applications of this compound .

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with specific proteins or enzymes within the cell

Mode of Action

It’s known that similar compounds often work by binding to their target proteins and modulating their activity . This can lead to changes in cellular processes and ultimately influence the behavior of the cell. The exact mechanism of how 3-(Phenylsulfonyl)-2-quinolinamine interacts with its targets remains to be elucidated.

Biochemical Pathways

It’s known that similar compounds can influence various cellular pathways, leading to downstream effects

Pharmacokinetics

It’s known that similar compounds often have specific pharmacokinetic properties that influence their bioavailability

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their targets and mode of action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness.

Properties

IUPAC Name

3-(benzenesulfonyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c16-15-14(10-11-6-4-5-9-13(11)17-15)20(18,19)12-7-2-1-3-8-12/h1-10H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRCNBOULJLYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332388
Record name 3-(benzenesulfonyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861386-01-8
Record name 3-(benzenesulfonyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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